Etoricoxib Impurity 15 is a significant byproduct associated with the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The empirical formula of Etoricoxib is , with a molecular weight of approximately 358.84 g/mol . Impurity 15 is one of several impurities that can arise during the manufacturing process, potentially affecting the drug's efficacy and safety profile.
The formation of Etoricoxib Impurity 15 typically occurs during the multi-step synthesis of Etoricoxib. Key reactions include:
The synthesis of Etoricoxib Impurity 15 generally follows the same pathways as that of Etoricoxib itself. The methods include:
Etoricoxib Impurity 15 does not have direct therapeutic applications but is crucial for quality control in pharmaceutical manufacturing. Understanding its properties helps ensure that the final product meets safety and efficacy standards. It also serves as a reference compound for analytical methods used in impurity profiling during drug development.
Etoricoxib Impurity 15 can be compared with several related compounds that also arise during the synthesis or degradation of Etoricoxib:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Etoricoxib | Non-steroidal anti-inflammatory drug | Primary therapeutic agent in its class |
| Etoricoxib Related Compound E | Structural analog with slight modifications | Used for comparative studies in impurity profiling |
| Sulfoxide Impurity IX | Contains a sulfoxide functional group | May affect solubility and stability |
| Alcohol Impurity VIII | Alcohol functional group presence | Can influence pharmacokinetics |
Etoricoxib Impurity 15 stands out due to its specific formation conditions during synthesis and its potential impact on drug quality and safety.